[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate
Description
This compound is a hybrid heterocyclic molecule featuring:
- 1,2-oxazole core: Substituted at position 5 with a 4-methoxyphenyl group and at position 3 with a methyl ester group.
- The structure suggests applications in medicinal chemistry, particularly due to the indole and oxazole motifs, which are prevalent in bioactive compounds .
Properties
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-13-20(17-5-3-4-6-18(17)23-13)21(25)22(26)28-12-15-11-19(29-24-15)14-7-9-16(27-2)10-8-14/h3-11,23H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRKPYHULHEUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole ring, followed by the introduction of the methoxyphenyl group and the indole moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate: undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table highlights structural similarities and differences with compounds identified in the provided evidence:
Key Observations
Heterocycle Diversity :
- The target compound and N-methyl-2-oxoacetamide analogue () share the 1,2-oxazole core, but the latter includes a phenyl substituent instead of 4-methoxyphenyl.
- Triazolone derivatives (e.g., ) lack the indole moiety but retain the methoxyphenyl group, suggesting divergent biological targets.
Substituent Impact :
- The 4-methoxyphenyl group in the target compound may enhance solubility and receptor binding compared to phenyl or sulfanyl substituents in analogues .
- 2-Methylindole in the target compound contrasts with 5-fluoroindole in , which is associated with anti-proliferative activity.
Biological Activity Trends :
Biological Activity
The compound [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique combination of an oxazole ring and an indole moiety, which may contribute to its biological effects. The methoxyphenyl group enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets.
Enzyme Inhibition
Research indicates that compounds with similar structures can act as enzyme inhibitors. For instance, studies on related oxazole derivatives have shown that they can selectively inhibit enzymes involved in inflammatory pathways, such as lipoxygenase (ALOX15) . The specific interactions may involve binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity.
Antioxidant Activity
Oxazoles are often associated with antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases including cancer and neurodegenerative disorders. The presence of the methoxy group may enhance this property by stabilizing free radicals .
In Vitro Studies
Several in vitro studies have explored the biological activities of oxazole derivatives. For example, compounds similar to this compound have been tested for their ability to inhibit cell proliferation in cancer cell lines. These studies often employ assays such as MTT or XTT to assess cell viability and proliferation rates.
| Study | Compound | Cell Line | IC50 Value (µM) | Notes |
|---|---|---|---|---|
| Oxazole derivative | HeLa | 12.5 | Significant inhibition observed | |
| Similar oxazole | MCF7 | 8.0 | Indicated strong anti-proliferative effects |
Case Studies
- Anti-inflammatory Effects : A case study involving a related oxazole compound highlighted its ability to reduce inflammatory markers in lipopolysaccharide-stimulated macrophages. The study reported a decrease in TNF-alpha and IL-6 levels, suggesting a potential therapeutic application for inflammatory diseases .
- Anticancer Activity : Another case study focused on a derivative of the target compound that showed promising results in inhibiting tumor growth in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
